Compound Description: This group encompasses a series of compounds investigated for their potential as atypical dopamine transporter (DAT) inhibitors. Specifically, they aimed to improve upon the properties of 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol (JJC8-091, 3b), which demonstrated efficacy in reducing the reinforcing effects of cocaine and methamphetamine in rats [, ]. Modifications involved exploring various alicyclic amine substituents, including piperazine, homopiperazine, and piperidine rings, to enhance DAT affinity and metabolic stability [, ].
Compound Description: These compounds are recognized as novel glutaminase 1 inhibitors with potential applications in glioblastoma chemotherapy []. The studies focused on developing 2D and 3D-QSAR models to understand the structural features contributing to their antineoplastic activity [].
Compound Description: This compound is a clinical candidate for the antagonism of X-linked and cellular inhibitor of apoptosis proteins (IAPs), offering a potential strategy for anticancer therapies []. It was developed through a fragment-based approach and optimized for improved metabolic stability and cardiac safety [].
Compound Description: This compound is an antimuscarinic agent, and its enantiomers were synthesized and evaluated for their affinity for different muscarinic receptor subtypes (M1-M4) []. The (R)-enantiomer displayed significantly higher affinity for these receptors compared to its (S)-counterpart [].
Compound Description: LQFM032 is a new compound synthesized and evaluated for its anxiolytic-like effects. Preclinical studies demonstrated its ability to reduce anxiety-related behaviors in rodents, and this effect was mediated through the benzodiazepine and nicotinic pathways [].
Compound Description: This series of platinum(II) complexes, developed as potential anticancer agents, incorporates a 1,2-diamino-1-(4-fluorophenyl)alkanol ligand []. The study aimed to enhance the pharmacological profile, including aqueous solubility, lipophilicity, and cytotoxicity against various cancer cell lines, compared to the parent compound [1,2-diamino-1,2-bis(4-fluorophenyl)ethane]dichloridoplatinum(II) [].
Compound Description: This compound was designed as a hybrid molecule incorporating structural elements associated with antihypertensive, antioxidant, and beta-adrenolytic activities [].
Compound Description: GDC-0879 is a potent and selective B-Raf kinase inhibitor. Studies focused on characterizing its pharmacodynamics, including the relationship between its plasma concentrations, inhibition of phosphorylated MEK1 (pMEK1), and tumor growth inhibition in xenograft models [, ].
Compound Description: CK0402 is a topoisomerase II inhibitor that demonstrates anticancer activity. It exhibits promising effects in breast cancer cell lines, particularly in those overexpressing HER2 [, ]. Studies also investigated the combination of CK0402 with Herceptin for enhanced cytotoxicity in HER2-overexpressing cells [].
Compound Description: This compound is synthesized from the corresponding 1-[(1S)-(4-Fluorophenyl)-((1′S)-1′-naphthalen-1-yl-ethylamino)-methyl]-naphthalen-2-ol via reaction with triflic anhydride []. This compound serves as a valuable chiral intermediate for synthesizing aminophosphines, which have applications in asymmetric catalysis [].
Compound Description: This compound's structure was determined using X-ray crystallography, but no biological activity or specific application was mentioned [].
1-(Piperazin-2-yl)ethan-1-ol Derivatives
Compound Description: This class of compounds, including those with varying substituents at the piperazine ring's 4-position, are derived from (2S,3R)-threonine. The synthesis utilizes a crucial step involving LiAlH4 reduction of bicyclic piperazinediones to introduce a benzyl protecting group and generate the 1-hydroxyethyl side chain [].
Compound Description: The structure of this compound was elucidated using X-ray crystallography, but its biological activity and applications remain unexplored [].
2-(4-Fluorophenyl)-1-(4-pyridyl)cyclopentan-1-ol
Compound Description: This compound is a pyridine-substituted cyclopentene derivative investigated as a potential p38 mitogen-activated protein kinase (MAPK) inhibitor []. It exists as a racemic mixture, and its structure was confirmed by X-ray crystallography [].
1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) and its hydroxylated derivatives
Compound Description: GBR 12909 is a dopamine transporter (DAT) ligand. Research focused on developing hydroxylated derivatives of GBR 12909, aiming to create long-acting agents for treating cocaine abuse []. These derivatives demonstrated varying DAT and serotonin transporter (SERT) affinities based on the position and stereochemistry of the hydroxyl group [].
Compound Description: This series of compounds combines pyrazole and 1,2,4-triazole moieties, aiming to explore their combined biological potential. In silico studies suggest potential anti-inflammatory, antifungal, and antitumor properties for some of these derivatives [].
2-Imino-1,3-thiazolines with Highly Fluorinated Fragments
Compound Description: This series of compounds was synthesized and evaluated for their α-glucosidase inhibitory activity, a target for managing type 2 diabetes. The presence of highly fluorinated fragments in their structure contributes to their potent inhibitory effects [].
Compound Description: These derivatives are synthesized through an efficient, ammonium iodide-catalyzed, radical-mediated tandem cyclization involving aromatic aldehydes, arylamines, and 1,4-dioxane. The study highlights the development of a novel approach for constructing these compounds [].
8-Chloro-11-(4-fluorophenyl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol and its derivatives
Compound Description: This compound and its derivatives were synthesized and evaluated for their potential sedative and anti-Parkinsonian activities [].
6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-Methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol
Compound Description: These compounds are potent aromatase inhibitors, designed by combining structural features of second- and third-generation nonsteroid anti-aromatase compounds. Molecular docking studies reveal their strong inhibitory potency is attributed to molecular flexibility, hydrophobic interactions, heme-Fe coordination, and hydrogen bonding [].
Compound Description: This compound is a difluorinated analog of reduced haloperidol, designed to act as a sigma-1 receptor (S1R) ligand with reduced affinity for the dopamine D2 receptor (D2R) compared to haloperidol [].
Compound Description: This compound is an enantiomerically enriched ethereal analog of (R)-iso-moramide, designed as a potential analgesic with improved affinity and selectivity for opioid receptors []. The synthesis involves a chemoenzymatic approach, including lipase-catalyzed kinetic resolution for obtaining the desired enantiomer [].
Compound Description: 5Y is a multipotent chaperone molecule with a unique profile, exhibiting anti-prion, anti-cancer, and anti-influenza virus activities []. Its discovery stemmed from optimizing carbazole derivatives for their individual activities against these targets [].
Compound Description: 1a is a lead compound used to create a series of compounds with a 2-amino-2-phenylethanol scaffold. It serves as a template for developing potential oral antiasthmatic agents by targeting the β2-adrenoceptor []. Compound 1a displays promising β2-adrenoceptor selectivity, oral bioavailability, and a favorable toxicity profile.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.